molecular formula C9H12N2O4S B2499080 3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one CAS No. 1546722-43-3

3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2499080
CAS RN: 1546722-43-3
M. Wt: 244.27
InChI Key: JBSQHVUWOHMBQO-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylsulfonyl)pyridin-2(1H)-one, also known as MPS or AK-7, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) and has been found to have promising effects in the treatment of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Photocatalytic Degradation of Pollutants

One significant application of derivatives similar to "3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one" is in the photocatalytic degradation of pollutants. For example, morpholine, a related compound, has been studied for its role in the mineralization of pollutants like pyridine and lindane in water through the TiO2-UV process. This research highlights the potential of such compounds in environmental remediation, especially in water treatment technologies to degrade aromatic and alicyclic pollutants, showcasing the complexity of photocatalytic degradation mechanisms (Pichat, 1997).

Chemical and Pharmacological Interest

Morpholine derivatives, sharing a structural motif with "this compound," are noted for their broad spectrum of pharmacological activities. These compounds are part of an important class of biologically active molecules, playing a crucial role in biochemistry and attracting significant interest for their diverse applications. The pharmacological profile of morpholine derivatives, including their potential in drug discovery and development, has been extensively reviewed, highlighting the importance of such compounds in medicinal chemistry (Asif & Imran, 2019).

Electrochemical Applications

The study of organic cations, including morpholinium, a structurally related group to "this compound," reveals specific reduction reactions at the negative electrode in electrochemical applications. This research is crucial for predicting reduction behavior, rationalizing experimental observations, and designing or choosing salts with desired electrochemical characteristics. It underscores the relevance of such compounds in developing advanced organic electrolyte systems (Lane, 2012).

Synthetic Utility in Organic Chemistry

Compounds related to "this compound" serve as crucial intermediates in the synthesis of heterocyclic compounds. For instance, propargylic alcohols, exhibiting distinct reactivities, are utilized in novel synthetic strategies for constructing heterocycles like pyridines and quinolines. These heterocycles are vital in medicinal chemistry and drug discovery, underscoring the synthetic relevance of such derivatives (Mishra, Nair, & Baire, 2022).

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-9-8(2-1-3-10-9)16(13,14)11-4-6-15-7-5-11/h1-3H,4-7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSQHVUWOHMBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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